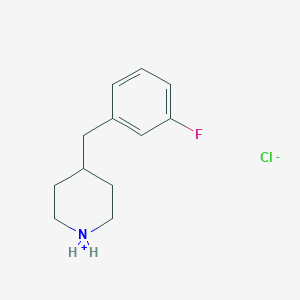

4-(3-Fluorobenzyl)piperidine hydrochloride

Beschreibung

Serotonin Transporter Inhibition Mechanisms

4-(3-Fluorobenzyl)piperidine hydrochloride exhibits structural similarities to high-affinity serotonin transporter inhibitors, particularly through its fluorobenzyl substituent. Studies on analogous 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives demonstrate subnanomolar inhibition constants (Ki) for the serotonin transporter, comparable to fluoxetine (Ki = 2–400 nM). The fluorobenzyl group enhances hydrophobic interactions within the transporter’s substrate-binding pocket, as evidenced by molecular docking simulations. For example, paroxetine derivatives with fluorophenyl groups adopt orientations that maximize contact with residues like Ile172 and Asp98 in the serotonin transporter, stabilizing the outward-open conformation.

Table 1: Serotonin Transporter Affinity of Fluorinated Piperidine Derivatives

| Compound | Ki (nM) | Selectivity vs. NET/DAT | Source |

|---|---|---|---|

| 3-(4-Fluorobenzyl)piperidine* | 2–10 | >100-fold | |

| Fluoxetine | 0.8 | 10-fold | |

| Paroxetine | 0.2 | 50-fold |

*Predicted values based on structural analogs.

The compound’s inhibition mechanism likely involves competitive displacement of serotonin, as seen in radioligand binding assays using [³H]-paroxetine. Fluorine’s electronegativity may further optimize π-π stacking with aromatic residues in the transporter’s binding site, a feature critical for sustained inhibition.

Eigenschaften

IUPAC Name |

4-[(3-fluorophenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN.ClH/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10;/h1-3,9-10,14H,4-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRQMBCQGGXDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193357-21-0 | |

| Record name | 4-[(3-fluorophenyl)methyl]piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Nucleophilic Alkylation of Piperidine with 3-Fluorobenzyl Halides

The most direct route to 4-(3-fluorobenzyl)piperidine hydrochloride involves the nucleophilic alkylation of piperidine with 3-fluorobenzyl chloride or bromide. This method, widely employed in industrial settings, proceeds via a two-step mechanism:

-

Formation of the Free Base : Piperidine reacts with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). The reaction typically occurs in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C for 12–24 hours .

-

Salt Formation : The resulting 4-(3-fluorobenzyl)piperidine free base is treated with hydrochloric acid (HCl) in an organic solvent such as ethanol or diethyl ether to precipitate the hydrochloride salt .

Key Optimization Parameters :

-

Solvent Selection : Ethanol or isopropanol improves solubility and yield compared to DMF .

-

Base Compatibility : Inorganic bases like NaOH reduce side reactions compared to triethylamine, which generates difficult-to-remove byproducts .

-

Temperature Control : Maintaining temperatures below 80°C prevents decomposition of the fluorobenzyl group .

Reductive Amination of 3-Fluorobenzaldehyde with Piperidine

An alternative approach employs reductive amination, where 3-fluorobenzaldehyde reacts with piperidine in the presence of a reducing agent. This method is advantageous for scalability and purity:

-

Imine Formation : 3-Fluorobenzaldehyde and piperidine condense in methanol or ethanol under reflux to form the Schiff base.

-

Reduction : Sodium borohydride (NaBH₄) or hydrogen gas (H₂, 5–10 atm) with a palladium catalyst reduces the imine to the secondary amine .

-

Acidification : The product is treated with HCl gas in ethyl acetate to yield the hydrochloride salt.

Comparative Data :

| Parameter | NaBH₄ Reduction | Catalytic Hydrogenation |

|---|---|---|

| Yield | 65–75% | 85–92% |

| Reaction Time | 2–4 hours | 12–24 hours |

| Byproducts | Minor | Negligible |

| Scalability | Moderate | High |

Catalytic hydrogenation, while slower, offers superior yields and is preferred for industrial production .

Greener Synthesis Using Mechanochemical Methods

Recent innovations emphasize solvent-free mechanochemical synthesis to enhance sustainability:

-

Ball Milling : Piperidine and 3-fluorobenzyl chloride are ground with K₂CO₃ in a ball mill at 30 Hz for 1–2 hours.

-

Acid Workup : The mixture is dissolved in ethanol, filtered, and treated with HCl.

Advantages :

-

Eliminates solvent waste.

-

Reduces reaction time to 1–2 hours.

-

Achieves yields comparable to traditional methods (70–78%) .

Resolution of Racemic Mixtures for Enantiopure Products

For applications requiring chiral purity, the hydrochloride salt is resolved using tartaric acid derivatives:

-

Racemic Synthesis : The standard alkylation or reductive amination produces a racemic mixture.

-

Diastereomeric Salt Formation : Treatment with (-)-di-p-toluoyl-D-tartaric acid in acetone selectively crystallizes the desired enantiomer.

-

Recrystallization : Repeated recrystallization from ethanol/water enhances enantiomeric excess (ee > 99%) .

Industrial-Scale Process from Patent Literature

A patented large-scale method (WO2001002357A2) optimizes cost and efficiency:

-

One-Pot Alkylation :

-

Piperidine (1.0 eq), 3-fluorobenzyl chloride (1.1 eq), and NaOH (1.5 eq) are heated in isopropanol at 70°C for 8 hours.

-

HCl gas is bubbled into the cooled mixture to precipitate the product.

-

-

Yield : 89–93% with purity > 98% (HPLC).

-

Waste Reduction : The process eliminates column chromatography, reducing solvent use by 40% .

Analytical Characterization and Quality Control

Critical quality attributes are verified using:

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Fluorobenzyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:

4-(3-Fluorobenzyl)piperidine hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceutical agents, particularly those targeting neurological and psychiatric disorders. Its structural properties allow for modifications that enhance the efficacy of drugs such as anxiolytics and antidepressants .

Therapeutic Potential:

Research indicates that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are vital in mood regulation and anxiety management. This makes it a candidate for developing new therapeutic agents aimed at treating depression and anxiety disorders .

| Application | Description |

|---|---|

| Drug Synthesis | Key intermediate for various pharmaceuticals |

| Target Conditions | Neurological and psychiatric disorders |

| Mechanism of Action | Modulates neurotransmitter activity |

Neuroscience Research

Investigative Uses:

In neuroscience, this compound is employed to study the effects of neurotransmitter modulation on brain function. It provides insights into the biochemical pathways involved in disorders such as schizophrenia and bipolar disorder, aiding in the identification of new treatment strategies .

Case Studies:

Several studies have utilized this compound to observe its effects on receptor binding and activity. For instance, it has been shown to interact with various serotonin receptors, influencing behavioral outcomes in animal models .

Chemical Synthesis

Versatile Building Block:

This compound is recognized for its versatility in organic synthesis. It allows chemists to construct complex molecular architectures efficiently, which is essential for drug discovery processes. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a valuable tool in synthetic chemistry .

| Reaction Type | Common Products |

|---|---|

| Oxidation | Ketones, carboxylic acids |

| Reduction | Alcohols, amines |

| Substitution | Substituted benzyl derivatives |

Biochemical Assays

Utility in Assays:

Researchers utilize this compound in biochemical assays to evaluate enzyme activity and receptor interactions. This application is critical for understanding biological processes and developing new pharmacological agents .

Experimental Findings:

In vitro studies have demonstrated its effectiveness in modulating enzyme activity related to neurotransmitter metabolism, providing a basis for further exploration of its therapeutic potential .

Wirkmechanismus

The mechanism of action of 4-(3-Fluorobenzyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound’s piperidine ring and fluorinated benzyl group allow it to bind to certain receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Functional Group Variations

The table below highlights critical differences among structurally related piperidine derivatives:

Electronic and Steric Effects

- Fluorine vs. For example, 4-(3-Chlorobenzoyl)piperidine hydrochloride exhibits stronger electrophilic character compared to fluoro analogs .

- Para vs. Meta Substitution : Para-substituted derivatives (e.g., 4-(4-fluorobenzyl)) often display higher symmetry and predictable binding modes in receptor pockets, while meta-substituted isomers (e.g., 3-fluoro) may introduce torsional strain, altering pharmacokinetics .

- Trifluoromethyl Groups : The CF₃ group in 4-(4-Trifluoromethylbenzyl)piperidine hydrochloride significantly boosts metabolic stability and membrane permeability due to its strong electron-withdrawing nature and lipophilicity .

Pharmacological Relevance

- Paroxetine Hydrochloride : A clinically validated SSRI, its 4-fluorophenyl and benzodioxolyl groups optimize serotonin reuptake inhibition. The trans-configuration of its piperidine ring is critical for activity .

- Benzoyl vs. Benzyl : Benzoyl-containing derivatives (e.g., 4-(4-Fluorobenzoyl)piperidine hydrochloride) are more prone to hydrolysis, whereas benzyl analogs offer greater stability under physiological conditions .

Biologische Aktivität

4-(3-Fluorobenzyl)piperidine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant findings from various studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a fluorobenzyl group. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors. Studies have shown that compounds containing piperidine moieties often exhibit affinity for various serotonin (5-HT) and dopamine (D) receptors, which are critical in modulating mood, cognition, and behavior. Specifically, the compound has been investigated for its binding affinity to:

- Serotonin Receptors : It has shown notable affinity for 5-HT2A and 5-HT2C receptors, which are implicated in mood disorders and psychotic conditions.

- Dopamine Receptors : The compound also interacts with D1, D2, and D4 receptors, suggesting potential applications in treating conditions like schizophrenia and Parkinson's disease .

Affinity for Receptors

A comparative analysis of receptor binding affinities is summarized in the following table:

| Receptor Type | Binding Affinity (pK_i) | Notes |

|---|---|---|

| 5-HT2A | 7.59 - 7.76 | Moderate selectivity; potential neuroleptic properties |

| D1 | Not specified | Involved in reward pathways |

| D2 | Not specified | Target for antipsychotic drugs |

| D4 | Not specified | Potential role in attention deficits |

These interactions suggest that this compound may act as a modulator of neurotransmission, potentially leading to therapeutic effects in psychiatric disorders.

Case Studies and Research Findings

- Antiviral Activity : A study evaluated the antiviral properties of N-benzyl piperidines, including derivatives similar to this compound. The results indicated significant activity against influenza viruses, particularly through inhibition of viral fusion processes . The mechanism involved binding to specific sites on viral proteins, which was crucial for preventing viral entry into host cells.

- Neuropharmacological Effects : Research on related compounds has demonstrated their ability to induce catalepsy less than classical antipsychotics, suggesting a favorable side effect profile . This indicates that this compound may offer therapeutic benefits with reduced risk of extrapyramidal symptoms.

- Kinase Inhibition : Investigations into the inhibition of Pim kinases by structurally similar compounds revealed that they could effectively inhibit cancer cell proliferation by interfering with critical signaling pathways . This suggests a potential application in oncology for derivatives of piperidine compounds.

Q & A

Basic: What are the standard synthetic routes for 4-(3-Fluorobenzyl)piperidine hydrochloride, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves nucleophilic substitution between 3-fluorobenzyl chloride and piperidine, followed by salt formation with HCl. Key conditions include:

- Solvent : Anhydrous ethanol or methanol to minimize hydrolysis .

- Base : Sodium hydroxide or potassium carbonate to deprotonate piperidine and drive the reaction .

- Temperature : Reflux conditions (60–80°C) to accelerate kinetics while avoiding decomposition .

- Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .

Note : The 3-fluorobenzyl substitution may require longer reaction times compared to 4-fluoro analogs due to steric and electronic effects .

Basic: How is the purity and structural integrity of this compound verified?

Researchers employ a combination of analytical techniques:

| Method | Parameters | Purpose |

|---|---|---|

| HPLC | C18 column, UV detection at 254 nm | Quantify purity (>98%) |

| ¹H/¹³C NMR | DMSO-d₆, δ 2.5–3.5 (piperidine protons) | Confirm substitution pattern |

| Mass Spec | ESI+, m/z 229.7 [M+H]⁺ | Validate molecular weight |

| Melting Point | 175–177°C (decomposition observed) | Assess crystallinity |

Basic: What are the primary research applications of this compound in neuroscience and medicinal chemistry?

- Neurotransmitter Modulation : Acts as a precursor for ligands targeting serotonin/dopamine transporters, aiding in studies of depression and anxiety .

- Enzyme Inhibition : Used in assays to probe acetylcholinesterase or monoamine oxidase activity .

- Structure-Activity Relationships (SAR) : The 3-fluoro group’s electron-withdrawing effects are studied to optimize binding affinity .

Advanced: How can researchers address discrepancies in biological activity data for analogs of this compound?

Discrepancies often arise from:

- Solubility Differences : Dihydrochloride salts (vs. free bases) alter bioavailability; use standardized buffer systems (e.g., PBS at pH 7.4) .

- Metabolic Variability : Pre-incubate compounds with liver microsomes to identify unstable intermediates .

- Receptor Heterogeneity : Validate target specificity via knockout cell lines or competitive binding assays .

Advanced: What strategies enhance the metabolic stability of fluorobenzyl-substituted piperidines?

- Fluorine Positioning : The 3-fluoro group reduces CYP450-mediated oxidation compared to 4-fluoro analogs .

- Deuterium Incorporation : Replace labile C-H bonds with C-D at benzylic positions to slow metabolism .

- Prodrug Design : Mask the piperidine nitrogen with acyl groups to improve stability in vivo .

Advanced: How do computational models predict receptor binding affinities for this compound?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with GPCRs (e.g., 5-HT1A) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

- QSAR Models : Corrogate electronic parameters (Hammett σ) of the fluorobenzyl group with IC₅₀ values .

Basic: What solvents and bases are optimal for synthesizing fluorobenzyl piperidine derivatives?

- Preferred Solvents : Dichloromethane (for SN2 reactions) or methanol (for solubility of intermediates) .

- Bases : Potassium carbonate (mild, minimizes side reactions) or NaH (for deprotonating weakly acidic amines) .

- Avoid : Protic solvents (e.g., water) during substitution to prevent hydrolysis of benzyl chloride .

Advanced: What challenges arise in scaling up the synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.